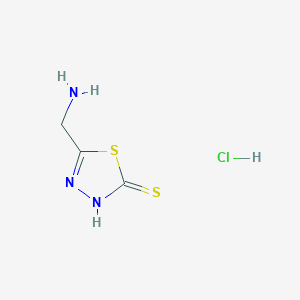
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a thiadiazole derivative with antibacterial activity. It is used in the preparation of herbicides as well as carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives can be carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The study of chemical reactions involving this compound has shown that the reactions can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Aplicaciones Científicas De Investigación
Adsorption and Corrosion Inhibition
- Corrosion Inhibition: 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride demonstrates effective inhibition of mild steel corrosion in hydrochloric acid media, attributed to its adsorption on the steel surface, which follows Langmuir's adsorption isotherm model. This property makes it a valuable agent in the protection of metals against corrosion, especially in acidic environments (Ouici et al., 2017).
Detection of Heavy Metals
- Heavy Metal Detection: The compound has been utilized in the synthesis of fluorescent probes for the detection of heavy metal ions like Hg2+ in water samples. Its incorporation into Fe3O4@SiO2 magnetic nanocomposites enhances sensitivity towards mercury ions, indicating its potential in environmental monitoring and pollution control (Mir et al., 2018).
Surface Modification
- Surface Modification: Research has explored its immobilization onto silica gel surfaces, creating modified materials that can complex with both soft and hard acids. Such materials have applications in catalysis, separation processes, and as adsorbents in various industrial and environmental applications (Prado et al., 2004).
Synthesis of Derivatives
- Synthetic Applications: The compound serves as a precursor in the synthesis of a diverse range of derivatives, including those with potential anticonvulsant and antiproliferative properties. Its reactivity and functional group compatibility make it a valuable building block in medicinal chemistry and the development of new therapeutic agents (Sych et al., 2016).
Environmental Applications
- Preconcentration of Metal Ions: It has been used to modify silica gel for the adsorption and preconcentration of various metal ions like Cd(II), Co(II), Cu(II), and others in ethanol medium. This application is crucial for the purification and analysis of samples in environmental and analytical chemistry (Gomes et al., 1998).
Mecanismo De Acción
Target of Action
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride, also known as 5-Amino-1,3,4-thiadiazole-2-thiol, is primarily used in the pharmaceutical industry for the synthesis of drugs such as Acetazolamide . It also serves as an intermediate in the production of pesticides .
Mode of Action
It’s known that the compound is used in the synthesis of acetazolamide , a diuretic drug that works by inhibiting the enzyme carbonic anhydrase, reducing the reabsorption of bicarbonate ions in the kidney, and thus increasing urine output.
Action Environment
It’s known that the compound should be stored in a dark, dry place , suggesting that light and moisture may affect its stability.
Safety and Hazards
Propiedades
IUPAC Name |
5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISDXIODDYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=S)S1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)




![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)
![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)
![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)
